molecular formula C12H14Cl2FN3O B14880539 (3-(5-Fluoro-2-methoxyphenyl)pyrazin-2-yl)methanamine dihydrochloride

(3-(5-Fluoro-2-methoxyphenyl)pyrazin-2-yl)methanamine dihydrochloride

Cat. No.: B14880539
M. Wt: 306.16 g/mol
InChI Key: MIOOHPDPJPMCER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(5-Fluoro-2-methoxyphenyl)pyrazin-2-yl)methanamine dihydrochloride is a chemical compound that belongs to the class of fluorinated pyrazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(5-Fluoro-2-methoxyphenyl)pyrazin-2-yl)methanamine dihydrochloride typically involves the introduction of a fluorine atom into the pyrazine ring. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of 5-fluoro-2-methoxyphenyl derivatives, followed by the formation of the pyrazine ring through cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(3-(5-Fluoro-2-methoxyphenyl)pyrazin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogenating agents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrazine derivatives, while substitution reactions can produce a variety of substituted pyrazine compounds .

Scientific Research Applications

Chemistry

In chemistry, (3-(5-Fluoro-2-methoxyphenyl)pyrazin-2-yl)methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, anti-inflammatory, or other bioactive properties, making it a candidate for drug development .

Medicine

In the field of medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases .

Industry

In industry, this compound can be used in the development of advanced materials with unique properties. Its fluorinated structure may impart desirable characteristics such as increased stability and reactivity .

Mechanism of Action

The mechanism of action of (3-(5-Fluoro-2-methoxyphenyl)pyrazin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The fluorine atom in the compound enhances its binding affinity to certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-(5-Fluoro-2-methoxyphenyl)pyrazin-2-yl)methanamine dihydrochloride is unique due to its specific substitution pattern and the presence of both fluorine and methoxy groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H14Cl2FN3O

Molecular Weight

306.16 g/mol

IUPAC Name

[3-(5-fluoro-2-methoxyphenyl)pyrazin-2-yl]methanamine;dihydrochloride

InChI

InChI=1S/C12H12FN3O.2ClH/c1-17-11-3-2-8(13)6-9(11)12-10(7-14)15-4-5-16-12;;/h2-6H,7,14H2,1H3;2*1H

InChI Key

MIOOHPDPJPMCER-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=NC=CN=C2CN.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.